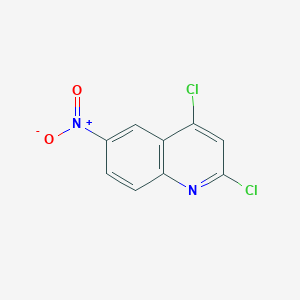
2,4-Dichloro-6-nitroquinoline
Descripción general
Descripción
2,4-Dichloro-6-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 . It has a molecular weight of 243.05 and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-nitroquinoline is 1S/C9H4Cl2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H . This indicates the presence of 9 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
2,4-Dichloro-6-nitroquinoline is a solid substance . It has a density of 1.6±0.1 g/cm³ . The boiling point is 377.4±37.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.1±3.0 kJ/mol . The flash point is 182.0±26.5 °C . The index of refraction is 1.693 .Aplicaciones Científicas De Investigación
Anticancer Agent Synthesis
2,4-Dichloro-6-nitroquinoline has been utilized in the design and synthesis of novel anticancer agents. For example, Chauhan et al. (2015) reported the microwave-assisted synthesis of novel 4-aryl (alkyl)amino-3-nitroquinoline and 2,4-diaryl (dialkyl)amino-3-nitroquinolines using 2,4-dichloro-3-nitroquinoline. These compounds demonstrated significant antiproliferative activity against various human cancer cell lines, including lung and colon cancer cells, highlighting their potential as effective anticancer agents (Chauhan et al., 2015).
Development of Quinoline Proton Sponges
Dyablo et al. (2015) described the synthesis of compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, starting from 2,4-dichloro-5-nitroquinolines. This research contributes to the development of quinoline proton sponges, which have potential applications in various scientific fields, including organic chemistry and materials science (Dyablo et al., 2015).
Prodrug Systems for Bioreductive Activation
Couch et al. (2008) synthesized a range of novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation, using 2,4-dichloro-6-nitroquinoline as a key intermediate. These prodrug systems are designed for selective activation in hypoxic conditions, common in tumor environments, making them promising candidates for targeted cancer therapy (Couch et al., 2008).
Corrosion Inhibition
Lgaz et al. (2017) conducted a study on the corrosion inhibition properties of quinoline derivatives, including those derived from 2,4-dichloro-6-nitroquinoline. They found these compounds to be effective inhibitors for mild steel in hydrochloric acid solutions, suggesting potential applications in industrial corrosion prevention (Lgaz et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHMYLFTTXCPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698167 | |
| Record name | 2,4-Dichloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-nitroquinoline | |
CAS RN |
408523-59-1 | |
| Record name | 2,4-Dichloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




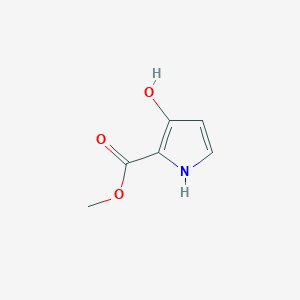
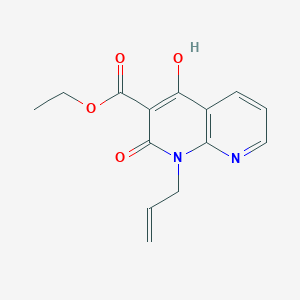
![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
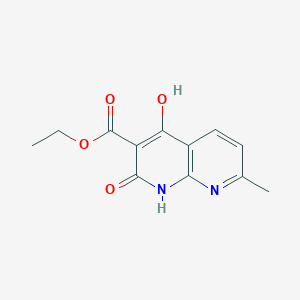
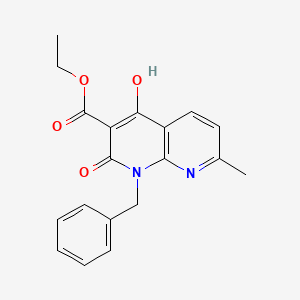

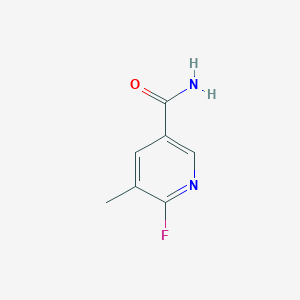

![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)
![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)
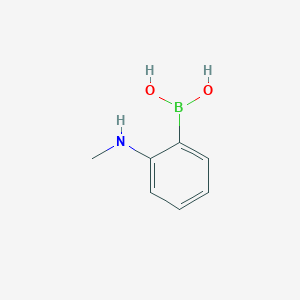
![Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395620.png)
